(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime
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Overview
Description
(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be various organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime typically involves the reaction of 3,3-dimethyl-2-butanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The resulting oxime is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-butanone oxime: Lacks the pyrazole ring, making it less versatile in terms of reactivity.
1-(1H-Pyrazol-1-yl)butan-2-one oxime: Similar structure but without the dimethyl substitution, affecting its steric properties.
Uniqueness
(2Z)-3,3-Dimethyl-1-(1H-pyrazol-1-YL)butan-2-one oxime is unique due to the presence of both the pyrazole ring and the dimethyl substitution, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(NE)-N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-9(2,3)8(11-13)7-12-6-4-5-10-12/h4-6,13H,7H2,1-3H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXVWKXPUPYLTK-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NO)CN1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=N\O)/CN1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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